molecular formula C12H17N5O B5647035 N-1H-tetrazol-5-yl-1-adamantanecarboxamide

N-1H-tetrazol-5-yl-1-adamantanecarboxamide

Cat. No. B5647035
M. Wt: 247.30 g/mol
InChI Key: SGXOFYLFMOLTMA-UHFFFAOYSA-N
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Description

N-1H-tetrazol-5-yl-1-adamantanecarboxamide belongs to a class of compounds involving adamantane and tetrazole. These compounds are known for their unique molecular structures and potential applications in various fields, including coordination polymers and energetic materials.

Synthesis Analysis

Synthesis of related compounds typically involves reactions under specific conditions. For instance, 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane, a similar compound, is synthesized by reacting MCl2 with H4L in DMF at 70 °C, yielding various coordination bonded clusters (Boldog et al., 2014).

Molecular Structure Analysis

The molecular structures of these compounds often demonstrate intricate bonding and interaction patterns. For example, in adamantane-1,3,4-thiadiazole hybrids, crystal structures and quantum theory of atoms-in-molecules (QTAIM) approach have been used to characterize intra- and intermolecular interactions (El-Emam et al., 2020).

Chemical Reactions and Properties

These compounds undergo various chemical reactions forming complex structures. For example, reactions of isomeric 5-nitrophenyl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid lead to new isomeric tetrazoles, demonstrating interesting chemical reactivity and properties (Mikolaichuk et al., 2020).

Physical Properties Analysis

Physical properties of these compounds, such as thermal stability and crystalline structure, are often studied using methods like X-ray diffraction and differential scanning calorimetry. For instance, the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were characterized for their thermal stability and decomposition temperatures (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications, are key areas of research. For instance, 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy applications, highlight the unique chemical functionalities of these compounds (Li et al., 2003).

properties

IUPAC Name

N-(2H-tetrazol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c18-10(13-11-14-16-17-15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOFYLFMOLTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1H-tetrazol-5-yl-1-adamantanecarboxamide

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